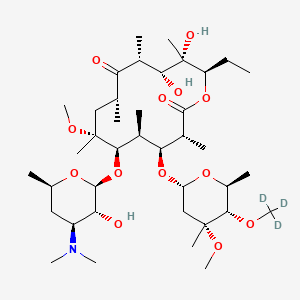
1-Keto Bambuterol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Keto Bambuterol Hydrochloride is a derivative of Bambuterol, a long-acting beta2-adrenoceptor agonist commonly used in the treatment of asthma and other respiratory conditions. This compound is known for its ability to relax bronchial smooth muscles, thereby alleviating symptoms of bronchospasm and improving airflow in patients with obstructive airway diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Keto Bambuterol Hydrochloride involves multiple steps, starting from the precursor Bambuterol. The process typically includes the following steps:
N-Demethylation: The initial step involves the N-demethylation of Bambuterol to form the intermediate compound.
Oxidation: The intermediate is then subjected to oxidation to introduce the keto group, resulting in the formation of 1-Keto Bambuterol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and optimized reaction conditions to ensure high yield and purity. Key steps include:
Large-scale N-Demethylation: Utilizing industrial-grade reagents and catalysts to achieve efficient N-demethylation.
Controlled Oxidation: Employing controlled oxidation techniques to ensure the selective introduction of the keto group.
Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Keto Bambuterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group, forming Bambuterol.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Bambuterol.
Substitution Products: Various carbamate derivatives.
Applications De Recherche Scientifique
1-Keto Bambuterol Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta2-adrenoceptor agonists and their derivatives.
Biology: Investigated for its effects on bronchial smooth muscle cells and its potential role in respiratory therapies.
Medicine: Explored for its therapeutic potential in treating asthma and other obstructive airway diseases.
Industry: Utilized in the development of advanced bronchodilator formulations and drug delivery systems
Mécanisme D'action
1-Keto Bambuterol Hydrochloride exerts its effects primarily through the stimulation of beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscles and inhibition of the release of mediators of immediate hypersensitivity from mast cells .
Comparaison Avec Des Composés Similaires
Bambuterol: The parent compound, also a long-acting beta2-adrenoceptor agonist.
Terbutaline: A short-acting beta2-adrenoceptor agonist used for quick relief of bronchospasm.
Salbutamol: Another short-acting beta2-adrenoceptor agonist commonly used in asthma inhalers
Uniqueness: 1-Keto Bambuterol Hydrochloride stands out due to its unique structural modification, which enhances its stability and solubility compared to Bambuterol. This modification also contributes to its prolonged duration of action, making it a valuable compound in the treatment of chronic respiratory conditions .
Propriétés
Formule moléculaire |
C18H28ClN3O5 |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H27N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,19H,11H2,1-7H3;1H |
Clé InChI |
VYDQYTSZKMRUCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)







